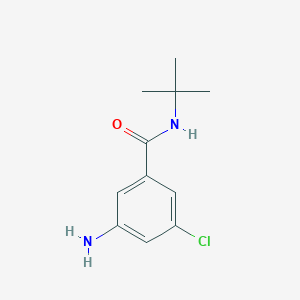

3-Amino-N-tert-butyl-5-chlorobenzamide

Description

3-Amino-N-tert-butyl-5-chlorobenzamide is a benzamide derivative characterized by a tert-butyl amide group, a free amino group at the benzene ring’s 3-position, and a chlorine substituent at the 5-position. Its molecular formula is C₁₁H₁₄ClN₂O, with a molecular weight of 234.7 g/mol.

Properties

IUPAC Name |

3-amino-N-tert-butyl-5-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUWBVISAXWENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-tert-butyl-5-chlorobenzamide typically involves the reaction of 3-amino-5-chlorobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of 3-Amino-N-tert-butyl-5-chlorobenzamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The amino group in 3-Amino-N-tert-butyl-5-chlorobenzamide can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Amino-N-tert-butyl-5-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-tert-butyl-5-chlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The chlorobenzamide moiety can participate in various interactions, including hydrophobic and van der Waals interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

3-(Acetylamino)-N-tert-butylbenzamide (CAS 86478-69-5)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- Key Structural Differences: Substituents: Acetylated amino group at the 3-position (vs. free amino in the target compound). Chlorine Absence: Lacks the 5-position chlorine atom present in the target compound.

- Implications: The acetyl group increases hydrophobicity and may serve as a prodrug feature, requiring metabolic activation to release the free amine.

- Synthesis : Likely involves acetylation of a precursor amine, contrasting with the target compound’s need for halogenation at the 5-position .

Hypothetical Analog: 3-Amino-N-tert-butylbenzamide

- Molecular Formula : C₁₁H₁₅N₂O

- Molecular Weight : 199.25 g/mol

- Key Differences :

- Chlorine Absence : Similar to the acetylated analog but lacks both the chlorine and acetyl groups.

- Implications :

- Reduced molecular weight and polarity compared to the target compound.

- The absence of chlorine may decrease electrophilic character, affecting binding in receptor-mediated applications.

Biological Activity

3-Amino-N-tert-butyl-5-chlorobenzamide is an organic compound with the molecular formula CHClNO. It features a unique structure that includes an amino group, a tert-butyl group, and a chlorobenzamide moiety, contributing to its potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its reported antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-Amino-N-tert-butyl-5-chlorobenzamide against various bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Table 1: Antimicrobial Activity against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (E. coli) | 32 µg/mL |

| Staphylococcus aureus (S. aureus) | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that 3-Amino-N-tert-butyl-5-chlorobenzamide exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like S. aureus.

Anticancer Activity

The anticancer properties of 3-Amino-N-tert-butyl-5-chlorobenzamide have been explored in various cancer models. Notably, it has shown promising results in inhibiting the growth of breast cancer cells, particularly triple-negative breast cancer (TNBC) cells.

Case Study: Anticancer Efficacy

In a study involving MDA-MB-231 cells (a model for TNBC), the compound demonstrated an IC value of approximately 3.08 µM, indicating potent antiproliferative effects. The mechanism appears to involve the inhibition of the JAK/STAT3 signaling pathway, which is crucial for tumor growth and metastasis.

The biological activity of 3-Amino-N-tert-butyl-5-chlorobenzamide can be attributed to its structural features:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Tert-butyl Group : Provides steric hindrance, influencing binding affinity.

- Chlorobenzamide Moiety : Engages in hydrophobic interactions that enhance biological activity.

This combination allows the compound to interact effectively with various molecular targets involved in microbial resistance and cancer cell proliferation.

Comparative Analysis

When compared to similar compounds, such as 3-Amino-5-chlorobenzamide and N-tert-butyl-5-chlorobenzamide, 3-Amino-N-tert-butyl-5-chlorobenzamide exhibits distinct reactivity patterns and enhanced biological activities due to its unique structural components.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC) |

|---|---|---|

| 3-Amino-N-tert-butyl-5-chlorobenzamide | 16 µg/mL | 3.08 µM |

| 3-Amino-5-chlorobenzamide | 64 µg/mL | 10 µM |

| N-tert-butyl-5-chlorobenzamide | Not significant | >20 µM |

This comparative analysis underscores the superior biological efficacy of 3-Amino-N-tert-butyl-5-chlorobenzamide over its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.